molecular formula C12H11NO B8785496 2-Benzylpyridine 1-oxide CAS No. 20531-86-6

2-Benzylpyridine 1-oxide

Cat. No. B8785496
CAS RN: 20531-86-6
M. Wt: 185.22 g/mol
InChI Key: PGROZZNFAMSNJI-UHFFFAOYSA-N
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Patent
US05185339

Procedure details

A solution of 2-benzylpyridine (10.0 g, 0.059 moles) and hydrogen peroxide (33% w/v, 4.02 g, 12.2 ml, 0.118 moles) in glacial acetic acid (40 ml) was heated at 60° C. for 17 hours. The reaction mixture was cooled to room temperature, the acetic acid evaporated under reduced pressure and the residue dissolved in chloroform. After neutralisation with potassium carbonate (20 g) the chloroform was removed to give 2-benzylpyridine-N-oxide (10.86 g, 99%) as a viscous oil which crystallised on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:14]O>C(O)(=O)C>[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=1[O-:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CC=C1
Name
Quantity
12.2 mL
Type
reactant
Smiles
OO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetic acid evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
After neutralisation with potassium carbonate (20 g) the chloroform was removed

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.86 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.